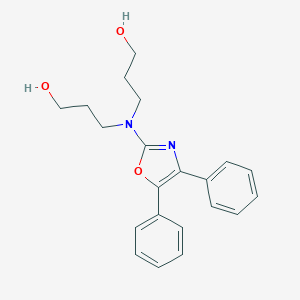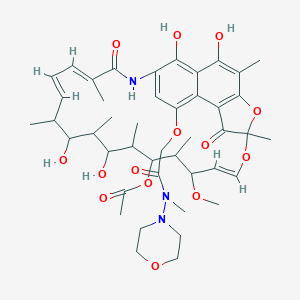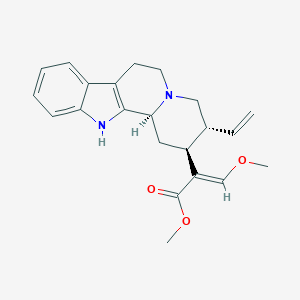
3-Benzyl-6-isopropyl-2,5-morpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-isopropyl-2,5-morpholinedione, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
3-Benzyl-6-isopropyl-2,5-morpholinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyl-6-isopropyl-2,5-morpholinedione has also been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits the histone demethylase JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of target genes that are involved in various cellular processes, such as cell cycle regulation, apoptosis, and inflammation.
生化学的および生理学的効果
3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-Benzyl-6-isopropyl-2,5-morpholinedione induces cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax, respectively. Inflammatory cells, such as macrophages and T cells, are also affected by 3-Benzyl-6-isopropyl-2,5-morpholinedione, which leads to the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, 3-Benzyl-6-isopropyl-2,5-morpholinedione has been shown to reduce neuronal loss and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 3-Benzyl-6-isopropyl-2,5-morpholinedione is its specificity towards JMJD3, which makes it a valuable tool for studying the role of this histone demethylase in various biological processes. However, 3-Benzyl-6-isopropyl-2,5-morpholinedione has some limitations for lab experiments, such as its relatively low potency and selectivity compared to other JMJD3 inhibitors. Additionally, the synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione is a multi-step process, which may limit its availability and reproducibility.
将来の方向性
There are several future directions for 3-Benzyl-6-isopropyl-2,5-morpholinedione research, including the development of more potent and selective JMJD3 inhibitors, the identification of new target genes and pathways regulated by JMJD3, and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials for various diseases. Additionally, the combination of 3-Benzyl-6-isopropyl-2,5-morpholinedione with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-Benzyl-6-isopropyl-2,5-morpholinedione is a small molecule inhibitor of the histone demethylase JMJD3, which has potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-Benzyl-6-isopropyl-2,5-morpholinedione inhibits JMJD3 by binding to its active site and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27), which leads to the repression of target genes involved in various cellular processes. 3-Benzyl-6-isopropyl-2,5-morpholinedione has various biochemical and physiological effects in different cell types and animal models, and its future directions include the development of more potent and selective JMJD3 inhibitors and the evaluation of 3-Benzyl-6-isopropyl-2,5-morpholinedione in clinical trials.
合成法
The synthesis of 3-Benzyl-6-isopropyl-2,5-morpholinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the morpholine nitrogen with a benzyl group, followed by the introduction of an isopropyl group at the 6-position of the morpholine ring. The final step involves the removal of the benzyl group to obtain the desired product. The overall yield of this process is around 30%.
特性
製品名 |
3-Benzyl-6-isopropyl-2,5-morpholinedione |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
(3S,6R)-3-benzyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12-13(16)15-11(14(17)18-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,16)/t11-,12+/m0/s1 |
InChIキー |
SWVJEFZSAVLLJK-NWDGAFQWSA-N |
異性体SMILES |
CC(C)[C@@H]1C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
正規SMILES |
CC(C)C1C(=O)NC(C(=O)O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

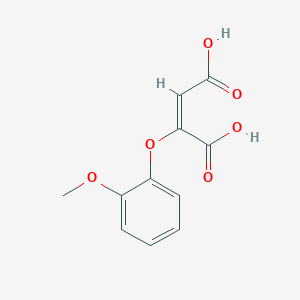
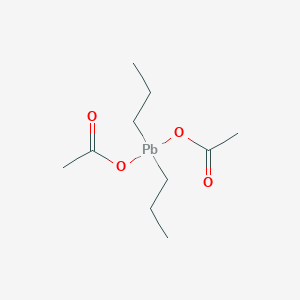
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

